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Compound of Interest

Compound Name: 2-Fluorophenol

Cat. No.: B15545755

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
fluorophenol (CAS No: 367-12-4), a crucial intermediate in various chemical syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic
molecules. The following tables summarize the *H and 3C NMR data for 2-fluorophenol.

'H NMR Spectroscopic Data

The *H NMR spectrum of 2-fluorophenol provides information about the chemical environment
of the protons in the molecule.

Chemical Shift (8) ppm Multiplicity Assignment
7.02-7.11 Multiplet 3H, Aromatic
6.85-6.89 Multiplet 1H, Aromatic
5.88 Singlet 1H, -OH
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Table 1: *H NMR data for 2-fluorophenol.

13C NMR Spectroscopic Data

The 3C NMR spectrum reveals the different carbon environments within the 2-fluorophenol

molecule.
Chemical Shift (8) ppm Assignment
152.19, 150.30 C-F
143.55, 143.44 C-OH
124.89, 124.86 Aromatic CH
120.94, 120.88 Aromatic CH
117.47,117.45 Aromatic CH
115.70, 115.55 Aromatic CH

Table 2: 13C NMR data for 2-fluorophenol.[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines a general procedure for acquiring high-quality NMR spectra of
2-fluorophenol.

Sample Preparation:

Approximately 10-20 mg of 2-fluorophenol is dissolved in about 0.7 mL of deuterated
chloroform (CDCIs). The solution is then transferred to a 5 mm NMR tube.

Instrumentation:
A 400 MHz NMR spectrometer is used for acquiring both *H and *3C NMR spectra.
1H NMR Acquisition Parameters:

e Pulse Sequence: A standard single-pulse experiment is used.
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e Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise ratio.
e Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
o Spectral Width: A spectral width of approximately 16 ppm is used.

13C NMR Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of 13C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of about 240 ppm is used.
Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software. This
involves Fourier transformation, phase correction, and baseline correction. The chemical shifts
for tH NMR are referenced to the residual solvent peak of CDCIs (d = 7.26 ppm), and for 13C
NMR, the solvent peak at & = 77.16 ppm is used as a reference.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Data of 2-Fluorophenol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545755#2-fluorophenol-spectroscopic-data-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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